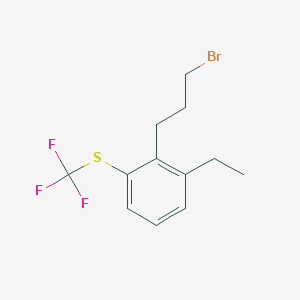
1-(3-Chloropropyl)-2-nitro-3-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloropropyl)-2-nitro-3-(trifluoromethoxy)benzene is an organic compound with the molecular formula C10H9ClF3NO3 This compound is characterized by the presence of a chloropropyl group, a nitro group, and a trifluoromethoxy group attached to a benzene ring
Preparation Methods
The synthesis of 1-(3-Chloropropyl)-2-nitro-3-(trifluoromethoxy)benzene typically involves multiple steps. One common method includes the nitration of 3-(trifluoromethoxy)benzene followed by the introduction of the chloropropyl group through a substitution reaction. The reaction conditions often involve the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
1-(3-Chloropropyl)-2-nitro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloropropyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Chloropropyl)-2-nitro-3-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biochemical pathways and interactions due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-2-nitro-3-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chloropropyl group can undergo substitution reactions. The trifluoromethoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar compounds to 1-(3-Chloropropyl)-2-nitro-3-(trifluoromethoxy)benzene include:
1-(3-Chloropropyl)-2-nitrobenzene: Lacks the trifluoromethoxy group, resulting in different electronic properties and reactivity.
1-(3-Chloropropyl)-3-nitrobenzene: The position of the nitro group is different, affecting the compound’s reactivity and interactions.
1-(3-Chloropropyl)-2-nitro-4-(trifluoromethoxy)benzene: The position of the trifluoromethoxy group is different, influencing the compound’s properties. The uniqueness of this compound lies in the specific arrangement of its functional groups, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C10H9ClF3NO3 |
|---|---|
Molecular Weight |
283.63 g/mol |
IUPAC Name |
1-(3-chloropropyl)-2-nitro-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H9ClF3NO3/c11-6-2-4-7-3-1-5-8(9(7)15(16)17)18-10(12,13)14/h1,3,5H,2,4,6H2 |
InChI Key |
HQKKMFLWFDANKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)[N+](=O)[O-])CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14044506.png)







